molecular formula C19H20N4 B014935 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole CAS No. 221243-77-2

5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole

Cat. No.: B014935
CAS No.: 221243-77-2
M. Wt: 304.4 g/mol
InChI Key: NOYZXFGYSZASPX-UHFFFAOYSA-N
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Description

5-Amino-1-tert-butyl-3-(1’-naphthylmethyl)-4-cyanopyrazole is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with an amino group, a tert-butyl group, a naphthylmethyl group, and a cyano group. Its complex structure makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-tert-butyl-3-(1’-naphthylmethyl)-4-cyanopyrazole typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-tert-butyl-3-(1’-naphthylmethyl)-4-cyanopyrazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted pyrazole compounds.

Scientific Research Applications

5-Amino-1-tert-butyl-3-(1’-naphthylmethyl)-4-cyanopyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-tert-butyl-3-(1’-naphthylmethyl)-4-cyanopyrazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes, such as kinases, by binding to their active sites and preventing their normal function. This inhibition can disrupt various cellular pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole
  • 1-tert-Butyl-3-(1’-naphthylmethyl)-4-cyano-5-amino-pyrazole

Uniqueness

5-Amino-1-tert-butyl-3-(1’-naphthylmethyl)-4-cyanopyrazole stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its combination of functional groups allows for diverse chemical modifications and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-amino-1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-19(2,3)23-18(21)16(12-20)17(22-23)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,11,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYZXFGYSZASPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C(=N1)CC2=CC=CC3=CC=CC=C32)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407808
Record name 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221243-77-2
Record name 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole

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